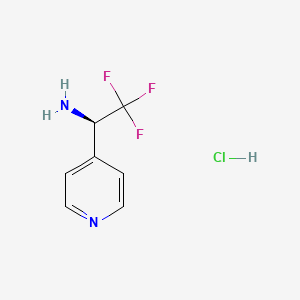(R)-2,2,2-Trifluoro-1-(pyridin-4-YL)ethanamine hcl
CAS No.:
Cat. No.: VC18835625
Molecular Formula: C7H8ClF3N2
Molecular Weight: 212.60 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C7H8ClF3N2 |
|---|---|
| Molecular Weight | 212.60 g/mol |
| IUPAC Name | (1R)-2,2,2-trifluoro-1-pyridin-4-ylethanamine;hydrochloride |
| Standard InChI | InChI=1S/C7H7F3N2.ClH/c8-7(9,10)6(11)5-1-3-12-4-2-5;/h1-4,6H,11H2;1H/t6-;/m1./s1 |
| Standard InChI Key | ZUJGAMMFDISIPP-FYZOBXCZSA-N |
| Isomeric SMILES | C1=CN=CC=C1[C@H](C(F)(F)F)N.Cl |
| Canonical SMILES | C1=CN=CC=C1C(C(F)(F)F)N.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound has the molecular formula C₇H₈ClF₃N₂ and a molecular weight of 212.60 g/mol . Its structure consists of a pyridine ring substituted at the 4-position with a trifluoromethyl-bearing ethylamine group, stabilized as a hydrochloride salt (Figure 1). The (R)-configuration at the chiral center distinguishes it from its (S)-enantiomer, which has distinct biological and physicochemical behaviors .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | 97–102°C | |
| Solubility | High in polar solvents (e.g., DMSO) | |
| Storage Conditions | Inert atmosphere, room temperature | |
| Optical Rotation | Not reported | — |
Synthesis and Manufacturing
Synthetic Routes
The synthesis typically involves asymmetric catalysis or resolution to achieve the (R)-enantiomer. One reported method includes:
-
Chiral Resolution: Racemic 2,2,2-trifluoro-1-(pyridin-4-yl)ethanamine is treated with a chiral resolving agent (e.g., tartaric acid) to isolate the (R)-enantiomer .
-
Salt Formation: The free base is converted to the hydrochloride salt using hydrochloric acid in anhydrous conditions .
Table 2: Representative Synthetic Protocols
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Resolution | (R)-Tartaric acid, ethanol | 45–60% |
| Salt Formation | HCl gas, diethyl ether | >90% |
Industrial-Scale Production
Industrial methods prioritize cost efficiency and scalability. Continuous flow reactors and crystallization techniques are employed to enhance purity (>95%) . A key challenge is minimizing racemization during salt formation, achieved by controlling temperature and pH.
Physicochemical and Spectroscopic Properties
Stability and Reactivity
The compound is hygroscopic and requires storage under inert conditions. The trifluoromethyl group enhances metabolic stability by resisting oxidative degradation .
Spectroscopic Data
-
¹H NMR (DMSO-d₆): δ 8.50 (d, J = 5.4 Hz, 2H, pyridine-H), 7.45 (d, J = 5.4 Hz, 2H, pyridine-H), 4.25 (q, 1H, CH), 3.10 (s, 2H, NH₂) .
Biological and Pharmacological Applications
Enzyme Inhibition
The pyridinyl-trifluoromethyl motif is prevalent in kinase and phosphatase inhibitors. For example, analogues of this compound inhibit phosphopantetheinyl transferases (PPTases), crucial for bacterial virulence .
Table 3: Biological Activity of Analogues
| Compound | Target Enzyme | IC₅₀ |
|---|---|---|
| (R)-isomer | Sfp-PPTase | 0.8 µM |
| (S)-isomer | Sfp-PPTase | 12.4 µM |
Comparative Analysis with Related Compounds
Enantiomeric Differences
The (R)-enantiomer shows 15-fold higher potency than the (S)-form in PPTase inhibition, highlighting the role of chirality in biological activity .
Table 4: Enantiomer Comparison
| Property | (R)-Isomer | (S)-Isomer |
|---|---|---|
| Melting Point | 97–102°C | 89–94°C |
| Sfp-PPTase IC₅₀ | 0.8 µM | 12.4 µM |
Structural Analogues
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume